molecular formula C13H13N3O2S B231992 4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide CAS No. 19350-76-6

4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide

Cat. No.: B231992
CAS No.: 19350-76-6
M. Wt: 275.33 g/mol
InChI Key: PMQPVPKXDUISEM-GDNBJRDFSA-N
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Description

4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide is a chemical compound with the molecular formula C12H12N2O2S. It is a member of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide typically involves the condensation of 4-methylbenzenesulfonamide with pyridine-3-carbaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase IX by binding to its active site, thereby interfering with the enzyme’s function. This inhibition can lead to reduced tumor growth and proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase IX makes it particularly valuable in cancer research .

Properties

IUPAC Name

4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-11-4-6-13(7-5-11)19(17,18)16-15-10-12-3-2-8-14-9-12/h2-10,16H,1H3/b15-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQPVPKXDUISEM-GDNBJRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10419947
Record name NSC263849
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10419947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19350-76-6
Record name NSC263849
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263849
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC263849
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10419947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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